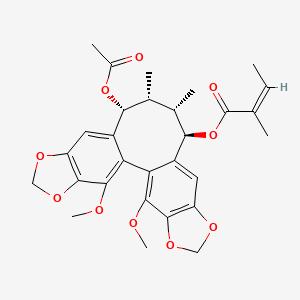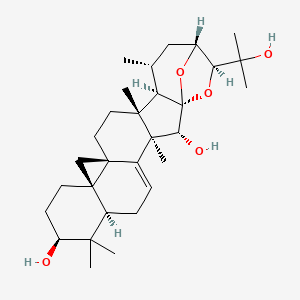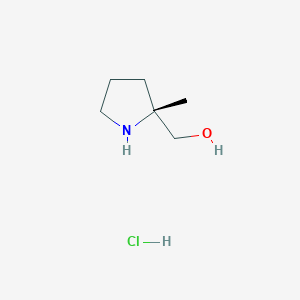
4-Bromothiophen-3-amine
Descripción general
Descripción
4-Bromothiophen-3-amine is an organic compound with the molecular formula C4H4BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The bromine atom is attached to the fourth carbon, and the amine group is attached to the third carbon of the thiophene ring
Mecanismo De Acción
Target of Action
It’s known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that amines can act as ligands, binding to various receptors and enzymes, thereby modulating their activity .
Biochemical Pathways
4-Bromothiophen-3-amine is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it can act as a boron reagent, participating in carbon–carbon bond-forming reactions . The SM coupling reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets and mode of action. In the context of SM coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM coupling reactions, the reaction conditions (e.g., temperature, pH, presence of a catalyst) can significantly impact the outcome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromothiophen-3-amine can be synthesized through several methods. One common approach involves the bromination of thiophene followed by amination. The process typically includes:
Bromination: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Amination: The brominated thiophene is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to replace the bromine atom with an amine group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a brominated thiophene can be used to introduce the amine group.
Sandmeyer Reaction: This method involves the conversion of an aryl diazonium salt to an aryl halide, followed by amination.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form thiophen-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-nitrothiophen-3-amine.
Reduction: Formation of thiophen-3-amine.
Substitution: Formation of 4-alkylthiophen-3-amine or 4-hydroxythiophen-3-amine.
Aplicaciones Científicas De Investigación
4-Bromothiophen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparación Con Compuestos Similares
Thiophen-3-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chlorothiophen-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
4-Bromoaniline: Contains a bromine atom and an amine group but lacks the thiophene ring, resulting in different chemical behavior.
Uniqueness: 4-Bromothiophen-3-amine is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propiedades
IUPAC Name |
4-bromothiophen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEAUTZIPHKMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313716 | |
| Record name | 4-Bromo-3-thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161833-43-8 | |
| Record name | 4-Bromo-3-thiophenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161833-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)






![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)

![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)
![1-oxa-7-azaspiro[3.5]nonane;oxalic acid](/img/structure/B3028059.png)
![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)
